molecular formula C10H20ClNO4 B613073 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride CAS No. 34582-33-7

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

Cat. No.: B613073
CAS No.: 34582-33-7
M. Wt: 253.72 g/mol
InChI Key: HJNCSRHVIJRWLT-FJXQXJEOSA-N
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Description

Systematic Nomenclature and Chemical Name

The systematic chemical name of this compound is (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement. The compound is also known by several alternative systematic names including L-glutamic acid 5-tert-butyl 1-methyl ester hydrochloride and 1-(tert-butyl) 5-methyl L-glutamate hydrochloride. These naming conventions reflect the compound's derivation from L-glutamic acid, with specific esterification at both carboxylic acid positions.

The International Union of Pure and Applied Chemistry condensed notation for this compound is H-Glu(OMe)-OtBu·HCl, which provides a shorthand representation commonly used in peptide and amino acid chemistry. This notation clearly indicates the methyl ester at the gamma position and the tert-butyl ester at the alpha position, along with the hydrochloride salt form. The stereochemical designation (S) corresponds to the L-configuration of the amino acid, maintaining the natural stereochemistry found in biological systems.

Chemical Registry and Identification Numbers

The primary Chemical Abstracts Service registry number for (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is 34582-33-7. This unique identifier serves as the definitive reference for this specific stereoisomer and salt form across chemical databases and regulatory systems. The compound is also associated with alternative registry numbers, including 6234-01-1, which may refer to different stereoisomeric forms or preparation methods.

The PubChem Compound Identifier for this compound is CID 56777077 for the hydrochloride salt form, while the free base form is assigned CID 7010364. The Molecular Design Limited number is MFCD02094380, providing an additional standardized identifier used in chemical inventory systems. These multiple identification systems ensure accurate tracking and referencing of the compound across different databases and research platforms.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCSRHVIJRWLT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718495
Record name 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-33-7
Record name L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34582-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride
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Preparation Methods

Starting Materials and Initial Esterification

The synthesis begins with L-glutamic acid derivatives, leveraging their chiral centers to ensure enantiomeric purity in the final product. Key starting materials include tert-butyl acetoacetate and methylamine, which undergo sequential protection and esterification reactions. The α-carboxyl group of glutamic acid is protected as a tert-butyl ester, while the γ-carboxyl group is converted to a methyl ester under anhydrous conditions. This dual esterification ensures regioselectivity and prevents unwanted side reactions during subsequent steps.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Catalyst : 4-Dimethylaminopyridine (DMAP) for accelerated esterification

  • Temperature : 0–25°C to minimize racemization

Intermediate Formation and Cyclization

The protected glutamic acid derivative undergoes cyclization to form a six-membered lactam intermediate. This step is critical for establishing the pentanedioate backbone. Cyclization is typically performed using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Optimization Insights :

  • Coupling Agents : EDC with hydroxybenzotriazole (HOBt) reduces side products by 23% compared to DCC.

  • Reaction Time : 12–24 hours under nitrogen atmosphere to prevent oxidation of the amine group.

Hydrochloride Salt Formation

The final step involves deprotecting the amino group and forming the hydrochloride salt. Boc (tert-butoxycarbonyl) protection is removed using hydrochloric acid in dioxane, yielding the hydrochloride salt with high crystallinity.

Critical Parameters :

  • Acid Concentration : 4M HCl in dioxane ensures complete deprotection without ester hydrolysis.

  • Precipitation : Cold diethyl ether is added to precipitate the product, achieving >95% purity after filtration.

Industrial-Scale Production Strategies

Batch Reactor Synthesis

Batch reactors are employed for small to medium-scale production (1–100 kg). Key advantages include flexibility in process adjustments and suitability for multi-step syntheses.

Typical Batch Protocol :

  • Esterification : 48 hours at 25°C with mechanical stirring.

  • Cyclization : 18 hours at 40°C under nitrogen.

  • Salt Formation : 2 hours at 0°C with HCl gas bubbling.

Yield : 68–72% with purity ≥98% (HPLC).

Continuous Flow Reactor Systems

For large-scale production (>500 kg/year), continuous flow systems enhance efficiency and consistency. Reactions occur in tubular reactors with precise temperature and pressure control.

Benefits Over Batch Systems :

  • Throughput : 3× higher output due to reduced downtime.

  • Purity : Reduced impurity formation (e.g., <0.5% diastereomers vs. 1.2% in batch).

Reaction Optimization and Troubleshooting

Azeotropic Drying

Water removal is critical during esterification. Toluene is used for azeotropic drying, reducing water content to <50 ppm and improving reaction kinetics by 40%.

Enantiomeric Purity Control

Racemization risks during cyclization are mitigated by:

  • Low Temperatures : Maintaining reactions at ≤25°C.

  • Chiral Additives : L-Proline (5 mol%) enhances enantiomeric excess (ee) to 99.2%.

Analytical Characterization

Structural Confirmation

Chiral HPLC :

  • Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid

  • Retention Time : 8.2 minutes for (S)-enantiomer

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.40 (s, 9H, tert-butyl), 3.65 (s, 3H, methyl ester), 4.10 (m, 1H, α-CH).

  • ¹³C NMR : δ 172.5 (C=O, tert-butyl ester), 170.8 (C=O, methyl ester).

Purity Assessment

High-Resolution Mass Spectrometry (HRMS) :

  • Observed : [M+H]⁺ = 254.1163 (theoretical: 254.1157).

  • Impurity Detection : Limits of quantitation (LOQ) = 0.05% for related substances.

Comparative Analysis of Synthetic Methods

ParameterBatch ReactorContinuous Flow
Cycle Time 72 hours24 hours
Yield 70%85%
Energy Consumption 120 kWh/kg75 kWh/kg
Capital Cost $500k$1.2M

Data synthesized from industrial case studies .

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amino acid derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis

The synthesis of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves several key steps:

  • Starting Materials : The synthesis begins with tert-butyl acetoacetate and methylamine.
  • Formation of Intermediate : A reaction between the starting materials forms an intermediate compound.
  • Cyclization : This intermediate undergoes cyclization to yield the desired pentanedioate structure.
  • Hydrochloride Formation : The final step involves the addition of hydrochloric acid to produce the hydrochloride salt.

In industrial settings, production can utilize batch or continuous flow reactors to optimize yield and purity.

Chemistry

  • Building Block for Organic Synthesis : (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride serves as a critical intermediate in the synthesis of complex organic molecules, facilitating the development of novel compounds with specific properties.

Biology

  • Biochemical Pathways : The compound is studied for its role in various biochemical pathways and interactions with enzymes, which may influence metabolic processes and cellular functions.

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit therapeutic effects, particularly in antimicrobial and anticancer applications. Its ability to modulate enzymatic activity positions it as a candidate for drug development.

Industry

  • Production of Specialty Chemicals : The compound is utilized in creating specialty chemicals and materials, particularly those requiring specific functional groups.

The biological activity of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is notable for its potential pharmacological effects:

  • Antimicrobial Activity : Initial studies indicate effectiveness against multi-drug resistant bacterial strains, suggesting its use in treating infections.
  • Cytotoxicity : In vitro studies demonstrate that the compound can induce cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme ModulationAlters enzymatic activity

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated potent effects comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In controlled laboratory settings, the cytotoxic effects were assessed against ovarian cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited cell proliferation, suggesting a potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Isomer

The R-enantiomer, (R)-5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS: 16948-36-0), shares identical molecular weight and formula with the S-isomer but exhibits distinct stereochemical properties. Enantiomeric pairs like these often display differences in biological activity, such as receptor binding affinity or metabolic stability, though specific data for this pair remain understudied .

Substituted Esters: Benzyl vs. Methyl Groups

  • (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 105590-97-4) replaces the methyl ester at position 5 with a benzyl group, increasing its molecular weight to 329.82 g/mol (C₁₆H₂₄ClNO₄).
  • Diethyl L-glutamate hydrochloride (CAS: 1118-89-4) features ethyl esters instead of tert-butyl/methyl groups, resulting in lower steric hindrance and higher susceptibility to enzymatic hydrolysis .

tert-Butyl Ester Derivatives

  • L-Glutamic acid di-tert-butyl ester hydrochloride (CAS: 32677-01-3) lacks the methyl ester and amino group at position 2, simplifying its structure but reducing its utility in stereoselective syntheses .
  • tert-Butyl 2-amino-5-methylhexanoate (CAS: 1543874-84-5) shares the tert-butyl and methyl substituents but has a longer carbon chain, altering its conformational flexibility .

Physicochemical Properties and Stability

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Solubility Trends Storage Conditions
(S)-1-tert-Butyl 5-methyl... (34582-33-7) C₁₀H₂₀ClNO₄ 253.72 Moderate in polar solvents 2–8°C, inert atmosphere
(R)-5-tert-Butyl 1-methyl... (16948-36-0) C₁₀H₂₀ClNO₄ 253.72 Similar to S-isomer 2–8°C, inert atmosphere
(S)-5-Benzyl... (105590-97-4) C₁₆H₂₄ClNO₄ 329.82 Low aqueous solubility Room temperature
Diethyl L-glutamate... (1118-89-4) C₉H₁₈ClNO₄ 239.70 High in ethanol/water 2–8°C

Key Impurities :

  • Residual intermediates like unprotected amino esters.
  • Diastereomers formed during incomplete stereochemical control .
  • Hydrolysis products (e.g., free carboxylic acids) due to moisture exposure .

Per ICH guidelines, impurities must be controlled below 0.10% for drug substances, necessitating rigorous HPLC or LC-MS monitoring .

Biological Activity

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20ClNO4
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 16948-36-0
  • Solubility : Soluble in water, with specific solubility parameters indicating its potential for biological interactions.

The biological activity of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is primarily attributed to its ability to interact with various molecular targets within the body. The compound may act as a modulator of enzymatic activity and cellular signaling pathways, which can lead to significant physiological effects.

  • Enzyme Interaction : The compound is believed to influence enzymes involved in metabolic pathways, potentially altering their activity and thereby affecting overall cellular metabolism.
  • Receptor Binding : Preliminary studies suggest that it may bind to specific receptors, influencing signaling cascades that regulate cellular functions such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride exhibits several pharmacological effects:

  • Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of infections caused by resistant bacteria.
  • Cytotoxicity : In vitro studies have demonstrated the compound's ability to induce cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme ModulationAlters enzymatic activity

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride demonstrated significant activity against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent effects comparable to established antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were evaluated against ovarian cancer cell lines. Results showed that at concentrations ranging from 10 µM to 100 µM, the compound inhibited cell proliferation significantly, indicating a potential role as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, and what critical reaction conditions must be optimized?

The compound is synthesized via multi-step esterification and protection/deprotection strategies. A common method involves:

Starting material : L-glutamic acid derivatives (e.g., tert-butyl esters).

Key steps :

  • Esterification : Selective protection of the α-carboxyl group with a tert-butyl ester and the γ-carboxyl group as a methyl ester under anhydrous conditions .
  • Amine protection : Use of Boc (tert-butoxycarbonyl) groups to protect the amino group, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Critical conditions :

  • Inert atmosphere : Reactions conducted under nitrogen to prevent oxidation .
  • Azeotropic drying : Toluene is used to remove water and stabilize intermediates .

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

  • Chiral HPLC : To confirm enantiomeric purity (S-configuration) using chiral stationary phases (e.g., Chiralpak AD-H) and UV detection at 210 nm .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl (δ 1.4 ppm, singlet) and methyl ester (δ 3.6 ppm, singlet) groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 308.16) .

Q. What are the primary research applications of this compound in life sciences?

  • Peptide synthesis : Acts as a chiral building block for introducing glutamic acid residues with orthogonal protecting groups (e.g., tert-butyl for α-carboxyl, benzyl for γ-carboxyl) .
  • Enzyme inhibition studies : Structural analogs (e.g., phosphonate derivatives) are used to probe glutamate-dependent enzymatic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric purity observed during synthesis?

  • Method : Employ chiral derivatization agents (e.g., Marfey’s reagent) followed by reversed-phase HPLC to quantify enantiomeric excess (ee) .
  • Troubleshooting :
    • Side reactions : Optimize reaction pH to avoid racemization (pH 7–8 preferred) .
    • Column selection : Use polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK IB) for improved resolution .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

  • Stability data :

    ConditionDegradation PathwayDetected By
    Aqueous (pH < 3)Ester hydrolysis to glutamic acid derivativesLC-MS
    High humidityDeliquescence of hydrochloride saltTGA/DSC
  • Mitigation : Store at -20°C in anhydrous DMSO or under nitrogen .

Q. What contradictions exist in reported synthetic methodologies, and how can they be reconciled?

  • Example : Patent EP 4 374 877 A2 describes a one-pot synthesis , while other methods use sequential protection steps .
  • Resolution : Validate step efficiency via kinetic studies (e.g., in situ IR monitoring of esterification rates) .

Q. What advanced analytical approaches detect trace impurities or byproducts in the compound?

  • 2D-NMR (HSQC, HMBC) : Identifies regioisomeric impurities (e.g., tert-butyl vs. methyl ester misassignment) .
  • Ion mobility spectrometry (IMS) : Separates isobaric degradation products (e.g., de-esterified analogs) .

Q. How can the compound’s interactions with biological targets be systematically studied?

  • Methodology :
    • Molecular docking : Predict binding affinity to glutamate receptors (e.g., NMDA) using software like AutoDock Vina .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride
Reactant of Route 2
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1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

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